
1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine typically involves the iodination of a precursor pyrazole compound. One common method includes the reaction of 1-(butan-2-yl)-1H-pyrazol-3-amine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of recyclable catalysts and greener solvents can make the process more environmentally friendly.
化学反応の分析
Types of Reactions: 1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the butan-2-yl group. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(butan-2-yl)-4-azido-1H-pyrazol-3-amine, while oxidation with potassium permanganate could produce 1-(butan-2-yl)-4-iodo-1H-pyrazol-3-carboxylic acid.
科学的研究の応用
1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom and butan-2-yl group can influence the compound’s binding affinity and specificity, making it a valuable tool for studying molecular interactions and pathways.
類似化合物との比較
1-(butan-2-yl)-4-ethynyl-1H-pyrazole: This compound features an ethynyl group instead of an iodine atom, which can lead to different reactivity and applications.
1-(butan-2-yl)-4-chloro-1H-pyrazol-3-amine: The chlorine atom provides different electronic and steric effects compared to iodine, affecting the compound’s chemical behavior.
1-(butan-2-yl)-4-bromo-1H-pyrazol-3-amine:
Uniqueness: 1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions that other halogens may not. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and various research fields.
特性
CAS番号 |
1354706-14-1 |
|---|---|
分子式 |
C7H12IN3 |
分子量 |
265.09 |
IUPAC名 |
1-butan-2-yl-4-iodopyrazol-3-amine |
InChI |
InChI=1S/C7H12IN3/c1-3-5(2)11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3,(H2,9,10) |
InChIキー |
JKABNLPZDOEPOT-UHFFFAOYSA-N |
SMILES |
CCC(C)N1C=C(C(=N1)N)I |
正規SMILES |
CCC(C)N1C=C(C(=N1)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-hydroxypyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B3047109.png)

![N1,N4-Bis(benzo[d]isothiazol-3-yl)cyclohexane-1,4-diamine](/img/structure/B3047112.png)
![[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methanol](/img/structure/B3047113.png)










